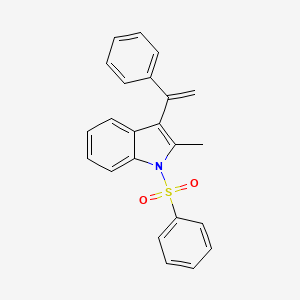
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzenesulfonyl group, a methyl group, and a phenylethenyl group attached to the indole core, making it a unique and potentially valuable molecule in various fields of research.
Métodos De Preparación
The synthesis of 1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the indole core reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the Methyl Group: The methyl group can be added through alkylation, using methyl iodide and a strong base like sodium hydride.
Attachment of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck reaction, where the indole derivative reacts with styrene in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the double bonds or sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Addition: Electrophilic addition reactions can occur at the double bond of the phenylethenyl group, using reagents like bromine or hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes, as indoles are known to interact with various biological targets.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to certain proteins, while the phenylethenyl group can influence its lipophilicity and membrane permeability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
1-(Benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)-1H-indole can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-2-methylindole: Lacks the phenylethenyl group, which may result in different biological activities and chemical reactivity.
2-Methyl-3-(1-phenylethenyl)-1H-indole: Lacks the benzenesulfonyl group, which can affect its solubility and binding properties.
1-(Benzenesulfonyl)-3-(1-phenylethenyl)-1H-indole: Similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct interactions and effects compared to its analogs.
Propiedades
Número CAS |
112122-41-5 |
|---|---|
Fórmula molecular |
C23H19NO2S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-methyl-3-(1-phenylethenyl)indole |
InChI |
InChI=1S/C23H19NO2S/c1-17(19-11-5-3-6-12-19)23-18(2)24(22-16-10-9-15-21(22)23)27(25,26)20-13-7-4-8-14-20/h3-16H,1H2,2H3 |
Clave InChI |
PVMJLESRLVSSDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
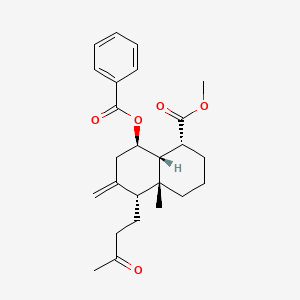

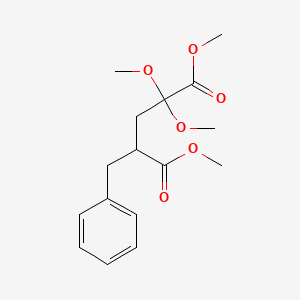
![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
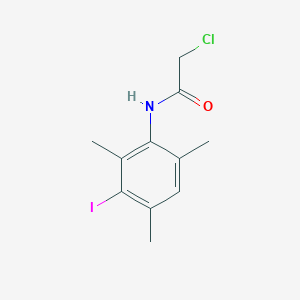
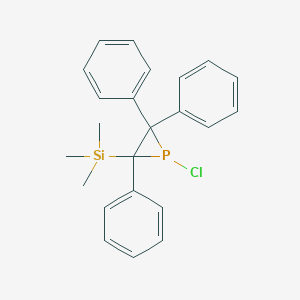
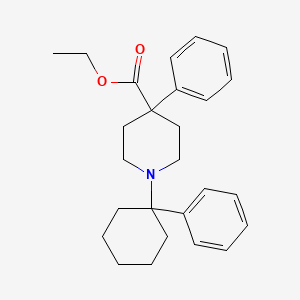
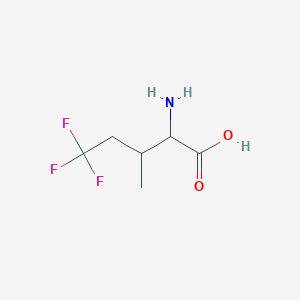


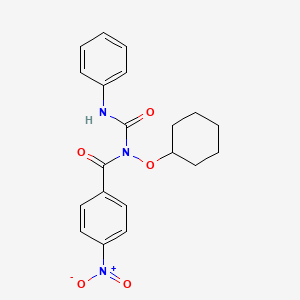
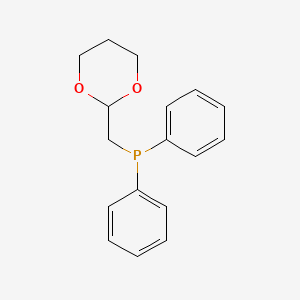
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
